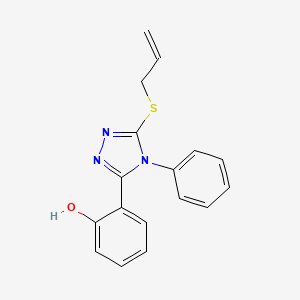
2-Bromo-3-octadécylthiophène
Vue d'ensemble
Description
2-Bromo-3-octadecylthiophene is an organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of the bromine atom and the long octadecyl chain in 2-Bromo-3-octadecylthiophene imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Applications De Recherche Scientifique
2-Bromo-3-octadecylthiophene has several scientific research applications, including:
Organic Electronics: Used as a building block in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: Incorporated into materials with unique electronic and optical properties for use in sensors and light-emitting devices.
Medicinal Chemistry: Explored for its potential biological activities and as a precursor for the synthesis of bioactive molecules.
Surface Chemistry: Utilized in the modification of surfaces to create self-assembled monolayers with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-octadecylthiophene typically involves the bromination of 3-octadecylthiophene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions generally include:
Solvent: Chloroform or carbon tetrachloride
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 2-position of the thiophene ring.
Industrial Production Methods
Industrial production of 2-Bromo-3-octadecylthiophene follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with efficient mixing and temperature control
Purification: Crystallization or column chromatography to achieve high purity
Quality Control: Analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure product quality
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-octadecylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura and Stille coupling to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) and a solvent (e.g., tetrahydrofuran)
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases (e.g., potassium carbonate) in solvents like toluene or dimethylformamide
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution: Thiophene derivatives with various functional groups
Coupling: Extended conjugated systems or polymers
Oxidation: Sulfoxides or sulfones
Reduction: Dihydrothiophenes
Mécanisme D'action
The mechanism of action of 2-Bromo-3-octadecylthiophene in various applications depends on its chemical structure and reactivity. In organic electronics, the compound’s ability to form extended conjugated systems allows for efficient charge transport. The long octadecyl chain provides solubility and processability, while the bromine atom facilitates further functionalization through substitution or coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-hexylthiophene: Similar structure but with a shorter hexyl chain, leading to different solubility and electronic properties.
3-Octadecylthiophene: Lacks the bromine atom, making it less reactive for further functionalization.
2-Bromo-3-methoxythiophene: Contains a methoxy group instead of the octadecyl chain, resulting in different physical and chemical properties.
Uniqueness
2-Bromo-3-octadecylthiophene is unique due to its combination of a long alkyl chain and a reactive bromine atom. This combination provides a balance of solubility, processability, and reactivity, making it a versatile compound for various applications in material science, organic electronics, and medicinal chemistry.
Propriétés
IUPAC Name |
2-bromo-3-octadecylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39BrS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-24-22(21)23/h19-20H,2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTBCEZWUFMYTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=C(SC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10740288 | |
| Record name | 2-Bromo-3-octadecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10740288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827343-18-0 | |
| Record name | 2-Bromo-3-octadecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10740288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-benzo[d]azepin-1-one](/img/structure/B1660683.png)




![Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)]](/img/structure/B1660689.png)
![Pyrrolidine, 1-[4-(2-naphthalenyloxy)butyl]-](/img/structure/B1660691.png)
